3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry)

Vue d'ensemble

Description

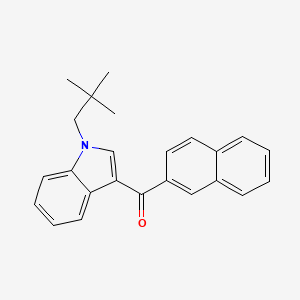

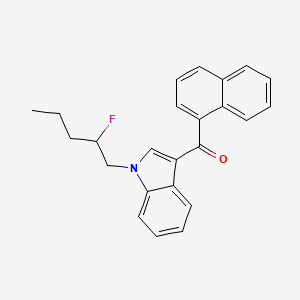

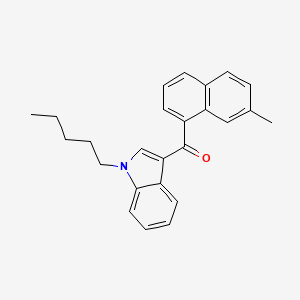

3,4-Dimethylmethcathinone (3,4-DMMC) is a potential designer drug with combined features of amphetamines, cathinones, and phenethylamines . It is structurally related to 4-methylmethcathinone, a psychoactive compound that has been identified in products sold as bath salts and plant food . This metabolite of 3,4-DMMC features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,R and S,S orientations at carbons one and two, as in pseudoephedrine .

Molecular Structure Analysis

The molecular formula of 3,4-DMMC is C12H19NO • HCl . The InChI code is InChI=1S/C12H19NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,12-14H,1-4H3;1H/t10-,12+;/m1./s1 .Chemical Reactions Analysis

The major reactions involved in the biotransformation of 3,4-DMMC include N-demethylation, β-ketoreduction, hydroxylation, and oxidation .Applications De Recherche Scientifique

Metabolic Profiling and Biodistribution

- 3,4-Dimethylmethcathinone (3,4-DMMC) has been studied for its biodistribution and metabolic profile in biological systems. A study by Rouxinol et al. (2020) using Wistar rats revealed that 3,4-DMMC is present in various biological matrices and undergoes metabolic transformation, highlighting its potential for clinical and forensic investigations (Rouxinol et al., 2020).

Analytical Detection Methods

- The development of effective detection methods for 3,4-DMMC is a significant research area. Usui et al. (2014) demonstrated the quantitative analysis of 3,4-DMMC in blood and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is crucial for understanding its pharmacokinetics and potential toxicology (Usui et al., 2014).

Stereochemistry and Transporter Interaction

- The stereochemistry of ephedrine-related stereoisomers, including pseudoephedrine, has been investigated for their actions at biogenic amine transporters. Rothman et al. (2003) found that these compounds primarily act as substrates of the norepinephrine transporter, offering insights into their pharmacological effects (Rothman et al., 2003).

Pharmacokinetics and Pharmacodynamics

- Rouxinol et al. (2019) provided a comprehensive review of 3,4-DMMC, including its pharmacodynamics and pharmacokinetics. This study highlights the compound's biological effects and metabolism, useful for both clinical and forensic investigations (Rouxinol et al., 2019).

Mécanisme D'action

Target of Action

3,4-Dimethylmethcathinone, also known as 3,4-DMMC, is a synthetic cathinone and stimulant . It displays high affinity for 5-HT 2 and adrenergic receptors , and inhibits monoamine transporters , especially the serotonin transporter .

Mode of Action

The compound interacts with its targets by inhibiting monoamine transporters, which leads to an increase in the concentration of monoamines in the synaptic cleft .

Biochemical Pathways

The primary biochemical pathways affected by 3,4-DMMC involve the modulation of monoamine neurotransmitters, particularly serotonin . This modulation can lead to various downstream effects, including increased neurotransmission and potential neurotoxicity .

Pharmacokinetics

It is known that its metabolites in the urine of habitual users showN-demethylation, β-ketoreduction, hydroxylation, and oxidation as the major reactions involved in its biotransformation .

Result of Action

The molecular and cellular effects of 3,4-DMMC’s action include cytotoxicity in a concentration- and time-dependent manner . It induces oxidative stress, evidenced by the increase in intracellular levels of reactive oxygen species (ROS), and a decrease in intracellular glutathione levels . It also leads to mitochondrial dysfunction, causing mitochondrial membrane depolarization and intracellular ATP depletion .

Action Environment

The action, efficacy, and stability of 3,4-DMMC can be influenced by various environmental factors. For instance, after 4 days at room temperature (20 °C) and 1 day at elevated temperature (32 °C), 20% of 3,4-DMMC degraded

Safety and Hazards

Orientations Futures

There is a wide scope to be explored on the effects of 3,4-DMMC. Clinicians and pathologists should be encouraged to report their findings in scientific literature, as this will aid in evaluating potential detrimental effects of the drug in further clinical and forensic investigations . Further studies on pharmacokinetic properties of 3,4-DMMC are also necessary to improve the methods of drug detection .

Analyse Biochimique

Biochemical Properties

This compound displays high affinity for 5-HT 2 and adrenergic receptors . It inhibits monoamine transporters, especially the serotonin transporter, but does not promote a significant 5-HT efflux .

Cellular Effects

In differentiated dopaminergic SH-SY5Y cells, 3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry) induced cytotoxicity in a concentration- and time-dependent manner . It also induced oxidative stress, evidenced by the increase in intracellular levels of reactive oxygen species (ROS), and a decrease in intracellular glutathione levels .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces mitochondrial dysfunction, leading to mitochondrial membrane depolarization and intracellular ATP depletion .

Temporal Effects in Laboratory Settings

After 4 days at room temperature (20 °C) and 1 day at elevated temperature (32 °C), 20% of 3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry) degraded .

Metabolic Pathways

The major reactions involved in the biotransformation of 3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry) in the urine of habitual users include N-demethylation, β-ketoreduction, hydroxylation, and oxidation .

Propriétés

IUPAC Name |

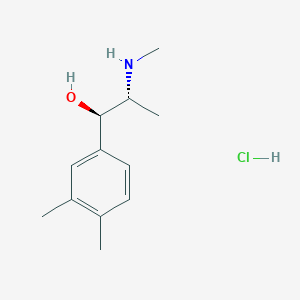

(1R,2R)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,12-14H,1-4H3;1H/t10-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXAWXPKWFWNPE-IYJPBCIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(C)NC)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]([C@@H](C)NC)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

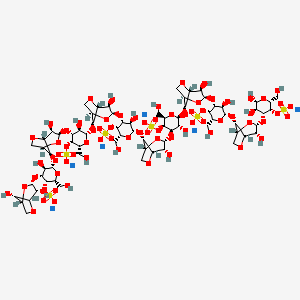

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.